molecular formula C25H30N2O4S B11410816 2-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11410816
M. Wt: 454.6 g/mol
InChI Key: QXKWQDANKLAXDU-UHFFFAOYSA-N
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Description

2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(3-METHOXYPROPYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features both benzofuran and benzothiophene moieties.

Preparation Methods

The synthesis of 2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(3-METHOXYPROPYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves multiple steps, including the formation of the benzofuran and benzothiophene rings. . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(3-METHOXYPROPYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-tumor and anti-viral properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves interaction with specific molecular targets and pathways. The benzofuran and benzothiophene rings are known to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds include other benzofuran and benzothiophene derivatives, such as:

    2-BENZOYL-1-BENZOFURAN-3-YL: Known for its anti-cancer properties.

    ETHYL (2-BENZOYL-1-BENZOFURAN-3-YL) (ETHOXYCARBONYL)AMINO)ACETATE: Used in various chemical syntheses. The uniqueness of 2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(3-METHOXYPROPYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE lies in its combined benzofuran and benzothiophene structures, which confer distinct biological and chemical properties.

Properties

Molecular Formula

C25H30N2O4S

Molecular Weight

454.6 g/mol

IUPAC Name

2-[[2-(5-ethyl-1-benzofuran-3-yl)acetyl]amino]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C25H30N2O4S/c1-3-16-9-10-20-19(13-16)17(15-31-20)14-22(28)27-25-23(24(29)26-11-6-12-30-2)18-7-4-5-8-21(18)32-25/h9-10,13,15H,3-8,11-12,14H2,1-2H3,(H,26,29)(H,27,28)

InChI Key

QXKWQDANKLAXDU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCCCOC

Origin of Product

United States

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